molecular formula C6H12N2 B094363 2-Propyl-2-imidazoline CAS No. 15450-05-2

2-Propyl-2-imidazoline

Cat. No.: B094363
CAS No.: 15450-05-2
M. Wt: 112.17 g/mol
InChI Key: LFCYHAXVBWPGQR-UHFFFAOYSA-N
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Description

2-Propyl-2-imidazoline is a useful research compound. Its molecular formula is C6H12N2 and its molecular weight is 112.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

2-Propyl-2-imidazoline is a type of imidazoline compound . Imidazoline compounds are known to be used in various applications such as textile softeners, dispersants, and emulsifiers . They are also used as corrosion inhibitors, dewatering agents, and emulsifiers in oil fields, metalworking, textiles, and paper industries . Therefore, the primary targets of this compound can be considered as the surfaces or materials where these applications are relevant.

Mode of Action

The mode of action of this compound involves its interaction with its targets to bring about changes in their properties. For instance, as a textile softener, it interacts with the fabric to enhance its softness . As a dispersant or emulsifier, it reduces the surface tension between two liquids, or a liquid and a solid, facilitating their mixture . In the context of corrosion inhibition, it forms a protective layer on the surface of metals, preventing oxidation .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on its application. In the context of its use as a surfactant, it affects the surface tension between different phases, facilitating their interaction . .

Result of Action

The result of this compound’s action is the alteration of the properties of the target material or surface. This can include enhancing the softness of textiles, facilitating the mixture of liquids and solids, or protecting metals from corrosion .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other chemicals, and the temperature . For instance, its effectiveness as a corrosion inhibitor might be influenced by the acidity or alkalinity of the environment .

Properties

IUPAC Name

2-propyl-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-2-3-6-7-4-5-8-6/h2-5H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFCYHAXVBWPGQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40165647
Record name 2-Imidazoline, 2-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40165647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15450-05-2
Record name 4,5-Dihydro-2-propyl-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15450-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Imidazoline, 2-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015450052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Imidazoline, 2-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40165647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propyl-2-imidazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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